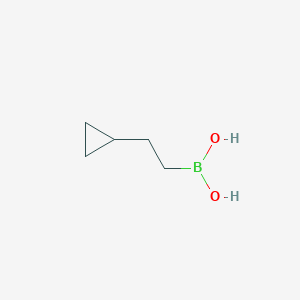![molecular formula C8H8Br2O4 B15298796 2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15298796.png)
2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of research, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to introduce the dibromo functionality . This method allows for the construction of the bicyclo[1.1.1]pentane core on a large scale, making it suitable for industrial production .
Industrial Production Methods
Industrial production methods for this compound often rely on flow photochemical processes, which enable the synthesis of large quantities within a short period. The use of photochemical reactions ensures high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids and other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioisosteres, which are compounds that mimic the structure of biologically active molecules.
Materials Science: The unique structure of the compound makes it useful in the development of new materials with specific properties.
Drug Discovery: The compound is used in the design of new drugs with improved solubility and metabolic stability.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, thereby modulating their activity . The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: Another member of the bicyclo[1.1.1]pentane family with similar properties.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: A compound with two carboxylic acid groups, offering different reactivity and applications.
Uniqueness
This makes it a versatile building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H8Br2O4 |
|---|---|
Peso molecular |
327.95 g/mol |
Nombre IUPAC |
2,2-dibromo-3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C8H8Br2O4/c1-14-5(13)7-2-6(3-7,4(11)12)8(7,9)10/h2-3H2,1H3,(H,11,12) |
Clave InChI |
SZMOAXJAFGPLFS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC(C1)(C2(Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{4-[(1,1-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine hydrochloride](/img/structure/B15298730.png)





![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B15298774.png)
![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)

